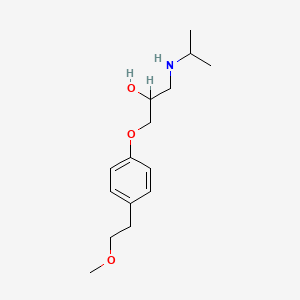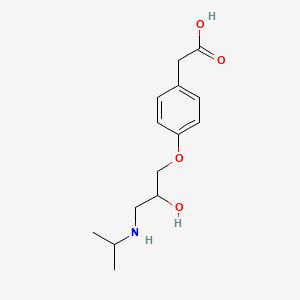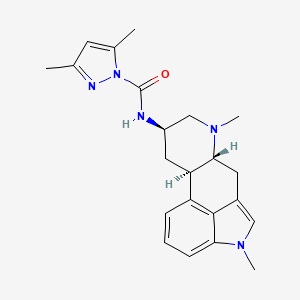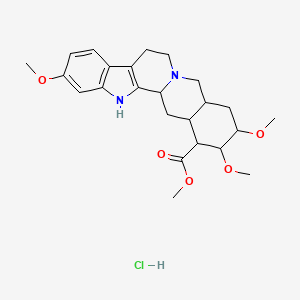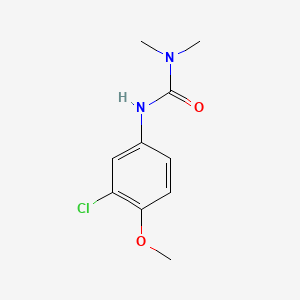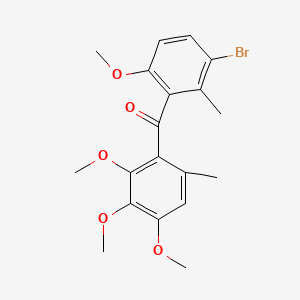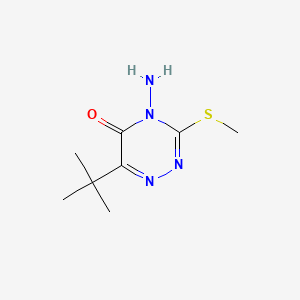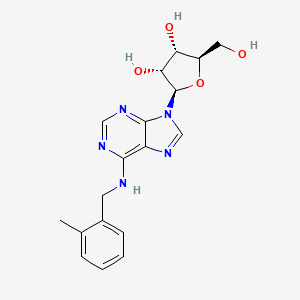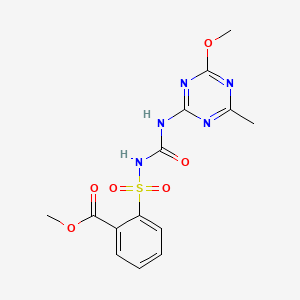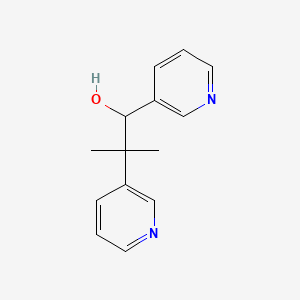
Misonidazole
概要
説明
Misonidazole is a radiosensitizer that was investigated in clinical trials . It was used in these trials for radiation therapy to cause normally resistant hypoxic tumor cells to become sensitive to the treatment .
Synthesis Analysis
The synthesis of Misonidazole and similar compounds has been discussed in several studies . For instance, one study discussed the construction of functionalized Nitroimidazole scaffolds and their pharmaceutical applications .
Molecular Structure Analysis
Misonidazole has a molecular formula of C7H11N3O4 . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 secondary alcohol, 1 ether (aliphatic), and 1 Imidazole .
Chemical Reactions Analysis
Misonidazole has been studied for its reactivity with low-energy electrons in a water environment . The study found that Misonidazole effectively captures low energy electrons to form the non-decomposed molecular anion . Various negatively charged fragments were observed in the electron energy range 0–10 eV arising from dissociative electron attachment (DEA) processes .
科学的研究の応用
Radiosensitization in Hypoxic Tumors
Misonidazole (MISO) is primarily known for its role as a radiosensitizer in the treatment of hypoxic tumors . Hypoxic tumors are those that are low in oxygen and are often resistant to conventional radiotherapy. MISO, when administered to patients, enhances the effectiveness of radiation therapy by sensitizing these oxygen-deficient tumor cells, making them more susceptible to damage by radiation.
Electron Attachment Studies
Research has shown that MISO effectively captures low-energy electrons through associative attachment (AA) processes . This property is significant in understanding the early physical-chemical stages of radiation damage, where the reduction of the drug occurs. These studies help in elucidating the molecular mechanisms behind MISO’s action as a radiosensitizer.
DNA Damage Mechanisms
MISO’s interaction with low-energy electrons is also crucial in studying DNA damage mechanisms . The compound’s ability to form stable electron attachment complexes allows researchers to investigate the pathways through which radiation induces DNA damage, particularly through dissociative electron attachment (DEA) processes.
Development of New Radiosensitizers
The insights gained from studying MISO’s electron attachment and radiosensitization properties are being used to develop new radiosensitizers . These new compounds aim to be more effective and have fewer side effects, potentially improving cancer treatment outcomes.
Ring Formation and Hydration Effects
Studies involving MISO have also focused on ring formation and hydration effects in electron attachment . Understanding these effects is important for the development of bio-reductive drugs and can also find applications in technology where electron-induced bond formation is required.
Molecular Modeling and Computational Chemistry
Misonidazole’s reactivity with low-energy electrons in a water environment has been modeled computationally . These models help in predicting the behavior of MISO and similar compounds under various conditions, which is valuable for designing more effective drugs and understanding their mechanisms of action.
Safety And Hazards
将来の方向性
Misonidazole was considered as a radiosensitizer for the treatment of hypoxic tumors . It is expected to be an ideal radiotherapy sensitizer in terms of controlling radiation-resistant tumor cells and p53 mutant tumor cells . Future research could explore novel and potent chemical entities by combining both imidazole and benimidazole scaffolds for the treatment of diverse diseases .
特性
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
| Record name | MISONIDAZOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Misonidazole | |
CAS RN |
13551-87-6, 95120-44-8 | |
| Record name | Misonidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Misonidazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Misonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Misonidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11716 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Misonidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Misonidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MISONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Misonidazole exert its radiosensitizing effect on hypoxic cells?
A1: Misonidazole selectively sensitizes hypoxic cells to ionizing radiation. Under hypoxic conditions, Misonidazole undergoes reductive metabolism, forming reactive intermediates that cause DNA damage. [] This damage is more extensive and difficult for hypoxic cells to repair compared to aerobic cells, ultimately leading to enhanced cell death.
Q2: Does Misonidazole affect normal, well-oxygenated cells?
A2: While Misonidazole primarily targets hypoxic cells, it can still exhibit some toxicity towards normal cells, albeit at a much lower level. [] This is because the drug can undergo some degree of metabolism even under normoxic conditions.
Q3: What are the downstream effects of Misonidazole-induced DNA damage in hypoxic cells?
A3: The DNA damage induced by Misonidazole's reactive metabolites in hypoxic cells can lead to a variety of consequences, including cell cycle arrest, apoptosis, and ultimately, cell death. [, ]
Q4: What is the molecular formula and weight of Misonidazole?
A4: Misonidazole has the molecular formula C7H11N3O4 and a molecular weight of 201.19 g/mol.
Q5: How does the structure of Misonidazole contribute to its radiosensitizing activity?
A5: The key structural features of Misonidazole that contribute to its activity include the 2-nitroimidazole ring, responsible for its electron affinity and selective metabolism in hypoxic cells, and the side chain, influencing its lipophilicity and pharmacokinetic properties. [, , ]
Q6: Have any structural modifications of Misonidazole been explored to improve its efficacy or reduce toxicity?
A6: Yes, several analogs of Misonidazole have been synthesized and evaluated, such as desmethylmisonidazole, SR-2508, and Ro 07-0741. [] These modifications aimed to improve potency, pharmacokinetic properties, or reduce toxicity.
Q7: What are the common formulation strategies used for Misonidazole?
A7: Misonidazole has been formulated for both oral and intravenous administration. [] Specific formulations aim to optimize its solubility, stability, and bioavailability.
Q8: What is the typical pharmacokinetic profile of Misonidazole in animal models and humans?
A8: Misonidazole exhibits a relatively short half-life in plasma, ranging from approximately 1-1.5 hours in mice to around 12 hours in humans. [, ] It demonstrates good tissue penetration, reaching therapeutic concentrations in various organs, including tumors. []
Q9: How does the route of administration affect Misonidazole's pharmacokinetics?
A9: Studies show variations in Misonidazole's pharmacokinetics depending on the route of administration. Oral administration results in lower peak plasma levels and a longer half-life compared to intravenous or intraperitoneal routes. []
Q10: What in vitro and in vivo models have been used to study the efficacy of Misonidazole?
A10: The efficacy of Misonidazole has been extensively investigated in various in vitro and in vivo models, including cell lines like EMT-6, V79, and HeLa cells, as well as murine tumor models such as the KHT sarcoma and mammary carcinomas. [, , , , , , ]
Q11: Has Misonidazole demonstrated efficacy in clinical trials for cancer treatment?
A11: While preclinical studies showed promising results, clinical trials with Misonidazole as a radiosensitizer have yielded mixed results. [, ] Some studies showed modest improvements in tumor control, while others failed to demonstrate significant benefits.
Q12: What are the major concerns regarding the toxicity of Misonidazole?
A12: The primary dose-limiting toxicity of Misonidazole is peripheral neuropathy, which can be dose-limiting and irreversible in some cases. [] Other side effects include gastrointestinal disturbances and neurotoxicity. [, ]
Q13: Have any specific drug delivery strategies been explored to improve the targeting of Misonidazole to hypoxic tumor regions?
A13: While the provided research doesn't delve into specific drug delivery strategies for Misonidazole, researchers are constantly exploring new approaches to enhance drug delivery to tumor tissues, including nanocarriers and antibody-drug conjugates. []
Q14: Can Misonidazole be used as a biomarker for hypoxia in tumors?
A14: Research suggests that Misonidazole and its analogs, particularly when radiolabeled, hold potential as biomarkers for imaging and detecting tumor hypoxia. [, , ] This is due to their preferential binding and accumulation in hypoxic regions.
Q15: What analytical techniques have been employed to measure Misonidazole concentrations in biological samples?
A15: Various analytical methods have been used to quantify Misonidazole in biological samples, including high-performance liquid chromatography (HPLC), liquid scintillation counting, and polarography. [, , ]
Q16: Are there any alternative compounds with similar mechanisms of action to Misonidazole being investigated as potential radiosensitizers?
A16: Research continues to explore new and improved radiosensitizers with enhanced efficacy and reduced toxicity compared to Misonidazole. [] These newer agents often target different aspects of the DNA damage response pathway in hypoxic cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




